molecular formula C9H18N2O2 B1488180 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone CAS No. 1606176-58-2

2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone

Cat. No.: B1488180
CAS No.: 1606176-58-2
M. Wt: 186.25 g/mol
InChI Key: KRBCPXMOZPITJV-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone is a chemical compound with the molecular formula C9H18N2O2. It is characterized by its piperidine ring structure, which is substituted with a hydroxyethyl group and an aminoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone typically involves the reaction of piperidine with 2-bromoethanol followed by subsequent amination. The reaction conditions include the use of a strong base, such as sodium hydride, to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-1-(piperidin-4-yl)ethanone

  • 2-Amino-1-(4-ethylpiperidin-4-yl)ethanone

  • 2-Amino-1-(4-methylpiperidin-4-yl)ethanone

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Properties

IUPAC Name

2-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-7-9(13)11-4-1-8(2-5-11)3-6-12/h8,12H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBCPXMOZPITJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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